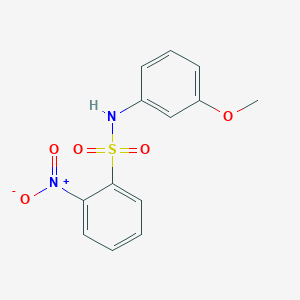![molecular formula C15H15N5O2 B402301 1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 164410-86-0](/img/structure/B402301.png)
1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C15H15N5O2 and its molecular weight is 297.31g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生化学分析
Biochemical Properties
1-Methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione plays a crucial role in biochemical reactions. It interacts with enzymes such as monoamine oxidase B (MAO-B), which metabolizes it into a toxic cation. This interaction is significant as it leads to the formation of 1-methyl-4-phenylpyridinium (MPP+), a compound known for its neurotoxic effects . The nature of these interactions involves the inhibition of mitochondrial complex I, leading to oxidative stress and neuronal damage.
Cellular Effects
The effects of this compound on various cell types are profound. It primarily affects dopaminergic neurons, leading to their degeneration. This compound influences cell signaling pathways by interfering with mitochondrial function, resulting in altered gene expression and disrupted cellular metabolism . The impact on cell function includes the induction of apoptosis and the formation of inclusion bodies within neurons.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with MAO-B. This binding leads to the production of MPP+, which inhibits mitochondrial complex I. The inhibition of this complex disrupts the electron transport chain, causing a buildup of free radicals and subsequent cell death . Additionally, this compound affects gene expression by inducing oxidative stress, which further contributes to neuronal damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, it causes acute neurotoxic effects, but over time, its stability and degradation lead to long-term impacts on cellular function. Studies have shown that prolonged exposure results in sustained oxidative stress and chronic neuronal damage . The compound’s stability in vitro and in vivo is a critical factor in its long-term effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it induces mild neurotoxic effects, while higher doses result in severe toxicity and neuronal death. Threshold effects have been observed, where a specific dosage leads to a significant increase in neurotoxicity . High doses can cause adverse effects such as motor dysfunction and behavioral impairments.
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion to MPP+ by MAO-B. This conversion is crucial for its neurotoxic effects. The compound interacts with enzymes and cofactors involved in mitochondrial metabolism, leading to altered metabolic flux and changes in metabolite levels . The disruption of these pathways contributes to its overall biochemical impact.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It crosses the blood-brain barrier due to its lipophilic nature, allowing it to accumulate in the brain . Transporters and binding proteins facilitate its localization within specific cellular compartments, influencing its distribution and accumulation.
Subcellular Localization
The subcellular localization of this compound is primarily within mitochondria, where it exerts its neurotoxic effects. Targeting signals and post-translational modifications direct it to mitochondrial compartments, where it inhibits complex I and induces oxidative stress . This localization is critical for its activity and function within cells.
特性
IUPAC Name |
1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-18-12-11(13(21)17-15(18)22)20-9-5-8-19(14(20)16-12)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,17,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJMDTWFIVXJPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCCN(C3=N2)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
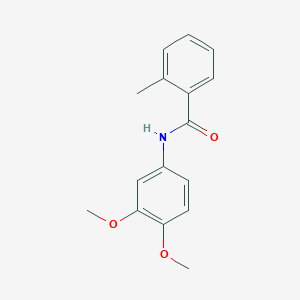
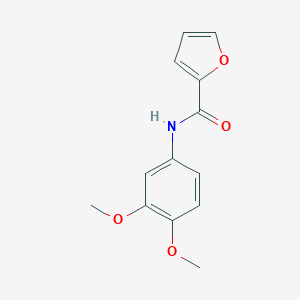
![[2-(4-Iodo-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester](/img/structure/B402223.png)

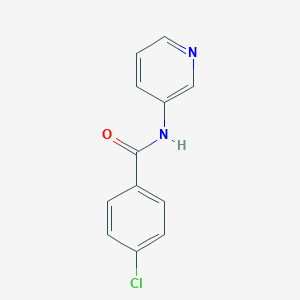
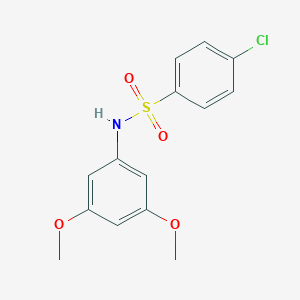

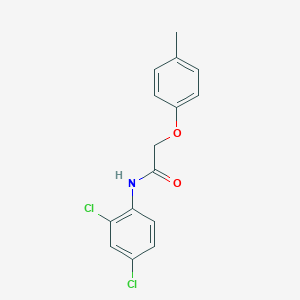

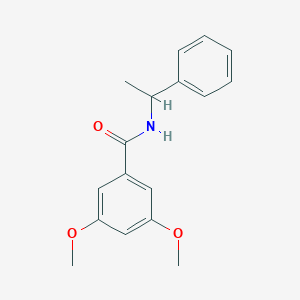
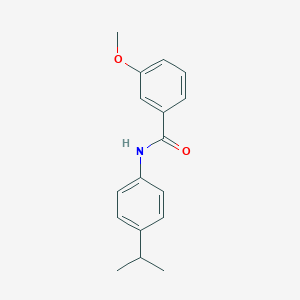
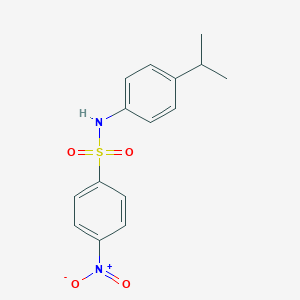
![2-[1,1'-biphenyl]-4-yl-N-(2,4-difluorophenyl)acetamide](/img/structure/B402239.png)
